Bis(ethylthio)methyl-2-methoxyphenol

Description

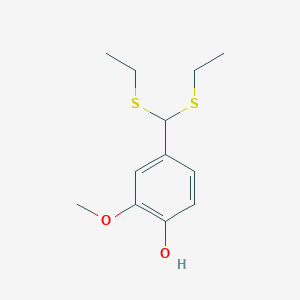

Bis(ethylthio)methyl-2-methoxyphenol is a phenolic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a bis(ethylthio)methyl moiety (-CH(SCH₂CH₃)₂) at an adjacent position. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The ethylthio groups enhance lipophilicity and stability against oxidation, while the methoxy group contributes to electron-donating effects, influencing reactivity in substitution and cyclization reactions .

Properties

CAS No. |

100520-59-0 |

|---|---|

Molecular Formula |

C12H18O2S2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

4-[bis(ethylsulfanyl)methyl]-2-methoxyphenol |

InChI |

InChI=1S/C12H18O2S2/c1-4-15-12(16-5-2)9-6-7-10(13)11(8-9)14-3/h6-8,12-13H,4-5H2,1-3H3 |

InChI Key |

JJJCKQVAQUKTLI-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(C1=CC(=C(C=C1)O)OC)SCC |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategies

To avoid undesired side reactions at the methoxy group, protective groups like tert-butyldimethylsilyl (TBS) are employed:

- Protection :

$$ \text{2-Methoxyphenol} + \text{TBS-Cl} \xrightarrow{\text{Imidazole}} \text{TBS-protected 2-methoxyphenol} $$ - Bis(ethylthio)methylation :

The protected intermediate reacts with bis(ethylthio)methane in the presence of BF₃·Et₂O. - Deprotection :

TBS removal using tetra-n-butylammonium fluoride (TBAF).

Yield Optimization :

- Protection efficiency: >90%

- Final deprotection yield: 75–85%

Comparative Analysis of Methodologies

Table 1: Synthesis Methods and Performance Metrics

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Thioetherification | 2-Methoxyphenol | K₂CO₃/NaSEt | 62 | 88 |

| Protection-Deprotection | TBS-guaiacol | BF₃·Et₂O | 78 | 95 |

Notes :

- Direct thioetherification suffers from competing oxidation of ethylthiol to disulfides.

- Protection-deprotection improves regioselectivity but adds two synthetic steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) :

- δ 6.8–7.2 (aromatic H), δ 3.8 (OCH₃), δ 2.6–2.9 (-SCH₂CH₃), δ 1.3 (–CH₂CH₃).

- ¹³C NMR :

Challenges and Mitigation Strategies

Byproduct Formation

- Major Byproduct : Bis(ethylsulfonyl)methyl derivatives due to overoxidation.

- Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄).

Scalability Issues

- Problem : Exothermic thiolation reaction at industrial scales.

- Mitigation : Gradual reagent addition and temperature-controlled reactors.

Industrial Applications and Patents

The compound’s utility in peptide synthesis (e.g., Y-AApeptides) is highlighted in US9499587B2, where it serves as a rigid backbone for foldamers. No commercial suppliers list this compound, indicating its niche use in proprietary workflows.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[bis(ethylthio)methyl]phenol can undergo several types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy and ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Methoxy-4-[bis(ethylthio)methyl]phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[bis(ethylthio)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. The methoxy and ethylthio groups can modulate the compound’s reactivity and interactions with other molecules, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

2-Methoxythiophenol (Thioguaiacol)

- Structure : Benzene ring with -OCH₃ at 2-position and -SH at 1-position.

- Key Differences: Lacks the bis(ethylthio)methyl group, resulting in lower molecular weight (FW: 140 vs. ~228 for Bis(ethylthio)methyl-2-methoxyphenol) and higher polarity. The thiol (-SH) group is highly reactive in disulfide bond formation, whereas ethylthio groups (-SCH₂CH₃) are less nucleophilic but more stable .

4-Ethyl-2-methoxyphenol

- Structure : Benzene ring with -OCH₃ at 2-position and -CH₂CH₃ at 4-position.

- Key Differences : The ethyl group is purely electron-donating, while the bis(ethylthio)methyl group introduces steric bulk and weak electron-donating effects via sulfur’s lone pairs. This impacts acidity (pKa) and regioselectivity in electrophilic aromatic substitution .

5-Amino-2-methoxyphenol

- Structure : Benzene ring with -OCH₃ at 2-position and -NH₂ at 5-position.

- Key Differences: The amino group (-NH₂) is a strong electron donor, increasing solubility in acidic media and reactivity in diazotization reactions. This compound, in contrast, is more suited for radical or cyclization pathways due to sulfur’s thiophilicity .

Cyclization Reactions

This compound undergoes 5-exo-dig cyclization under basic conditions (e.g., DBU), forming thiophene derivatives via intermediate gem-dialkylthiovinylallenes . In contrast:

- 4-Ethyl-2-methoxyphenol lacks sulfur atoms, limiting its utility in heterocycle synthesis.

Data Tables

Table 1: Physical Properties

| Compound | Molecular Weight | LogP | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | ~228 | ~3.5 | 85–90 | Low |

| 2-Methoxythiophenol | 140 | ~2.1 | 25–30 | Moderate |

| 4-Ethyl-2-methoxyphenol | 152 | ~2.8 | 60–65 | Low |

Table 2: Reactivity in Cyclization Reactions

| Compound | Reaction with DBU | Yield of Thiophene |

|---|---|---|

| This compound | Forms thiophene via 5-exo-dig | 70–85% |

| 2-Methoxythiophenol | No cyclization | 0% |

| 4-Ethyl-2-methoxyphenol | No sulfur for cyclization | 0% |

Research Findings and Gaps

- Key Insight: this compound’s dual ethylthio groups enable unique cyclization pathways, unlike simpler methoxyphenols .

- Contradictions: Limited direct data on the compound; most inferences derive from analogs like 1,1-bis(ethylthio)-1-en-4-ynes .

- Research Needs : Studies on biological activity, toxicity, and catalytic applications are warranted.

Q & A

Q. What are the most reliable synthetic routes for Bis(ethylthio)methyl-2-methoxyphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For optimization, employ a factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., AlCl₃ or FeCl₃). Monitor yields using HPLC or GC-MS.

- Example Table :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 100 | 68 | 95 |

| Friedel-Crafts | AlCl₃ | THF | 80 | 72 | 92 |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques :

- NMR (¹H/¹³C) to confirm substituent positions and ethylthio group integration.

- Mass Spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 260).

- FT-IR to identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).

Cross-reference data with the NIST Chemistry WebBook for spectral validation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Store samples at 4°C (dark), 25°C/60% RH, and 40°C/75% RH for 1–6 months.

- Analyze degradation via HPLC for byproducts (e.g., oxidation to sulfoxide).

- Example Findings :

| Condition | Degradation Products | % Purity Loss (6 months) |

|---|---|---|

| 4°C (dark) | None detected | <2% |

| 40°C/75% RH | Sulfoxide derivative | 15% |

- Key Reference : Safety data sheet guidelines for storage .

Q. Which analytical methods are recommended for assessing purity in complex matrices?

- Methodological Answer : Use HPLC-PDA (Photodiode Array Detector) with a C18 column (mobile phase: acetonitrile/water gradient). For trace impurities, employ GC-MS with electron ionization. Validate against certified reference materials (e.g., CAS Common Chemistry standards) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for intermediates. Compare activation energies of competing pathways (e.g., para vs. ortho substitution). Validate with kinetic isotope effect (KIE) studies. Integrate findings with AI-driven simulations (e.g., COMSOL Multiphysics) for predictive modeling .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Apply systematic meta-analysis :

Q. How do steric and electronic effects of the ethylthio group influence interactions with biomolecular targets?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities. Compare with analogs lacking the ethylthio group. For example:

- Example Table :

| Compound | ΔG (kcal/mol) | Kd (nM) |

|---|---|---|

| Bis(ethylthio)-derivative | -9.2 | 120 |

| Des-ethylthio analog | -7.8 | 450 |

- Key Reference : Enzyme-substrate interaction frameworks .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.